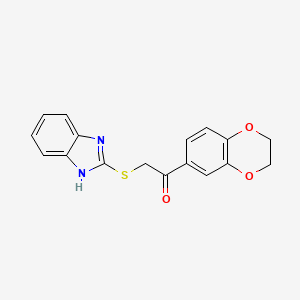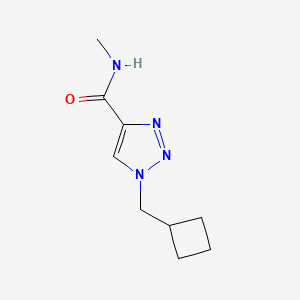![molecular formula C17H23N5 B12269899 N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269899.png)
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-ethylpyrimidine with piperidin-4-one under specific conditions to form the intermediate 1-(5-ethylpyrimidin-2-yl)piperidin-4-one . This intermediate is then reacted with N-methylpyridin-2-amine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, controlled reaction environments, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(5-ethylpyrimidin-2-yl)piperidin-4-one
- N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide
Uniqueness
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug development and biochemical research.
Properties
Molecular Formula |
C17H23N5 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C17H23N5/c1-3-14-12-19-17(20-13-14)22-10-7-15(8-11-22)21(2)16-6-4-5-9-18-16/h4-6,9,12-13,15H,3,7-8,10-11H2,1-2H3 |
InChI Key |
ZMCPOZPHLHYSAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12269821.png)
![4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12269822.png)
![N-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12269832.png)
[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B12269836.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B12269838.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B12269841.png)
![4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12269843.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole](/img/structure/B12269859.png)
![4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12269863.png)
![1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12269870.png)

![7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12269887.png)

![5-chloro-N-methyl-N-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12269919.png)
